8-Bromonaphthalen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

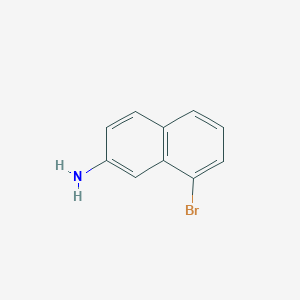

8-Bromonaphthalen-2-amine is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.085. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

DNA-Binding Fluorophores

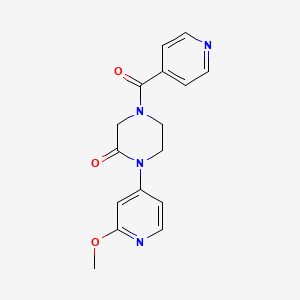

8-Bromonaphthalen-2-amine is used in the synthesis of 2-amino-6-bromonaphthalenes, which are key intermediates for DANPY derivatives. DANPY, known for its biocompatibility, is a chromophore used in staining a variety of cellular targets for membrane staining and DNA-based biophotonics. The modularity of DANPY allows for diverse applications in cellular imaging and fluorescence studies (Kingsbury et al., 2019).

Catalyzed Aryl Amination

The compound is also crucial in the rapid preparation of 1-aminonaphthalenes and aminoquinolines from respective aryl bromides through Pd-catalyzed aryl amination. This method shows consistent improvements in yields, particularly for quinoline substrates, highlighting its efficiency in organic synthesis (Wang, Magnin, & Hamann, 2003).

Room Temperature Copper-Catalyzed Amination

This compound is involved in copper-catalyzed amination of bromonaphthyridines at room temperature. This methodology introduces an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines, expanding the scope of chemical synthesis at ambient conditions (Anderson et al., 2010).

Enantioselective Recognition of Amines

The compound is instrumental in the synthesis of axially chiral 1,8-bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, used as a circular dichroism sensor for a wide range of chiral amines. This showcases its application in chiral recognition and analysis (Ghosn & Wolf, 2011).

Fluorescent Markers for Lipid Droplets

1,8-Naphthalimide, related to this compound, is utilized in creating fluorescent dyes for lipid droplet labeling in cells, indicating its significance in biological imaging and diagnostics (Ni et al., 2020).

Mecanismo De Acción

Target of Action

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and it contains an amine group and a bromine atom

Mode of Action

The compound’s structure suggests that it could potentially interact with its targets through a variety of mechanisms, such as hydrogen bonding (due to the presence of the amine group) or halogen bonding (due to the presence of the bromine atom) .

Biochemical Pathways

The specific biochemical pathways affected by 8-Bromonaphthalen-2-amine are currently unknown. Naphthalene derivatives have been used in the synthesis of various pharmaceuticals and could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (22208 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the amine group could also influence its metabolism and excretion .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For example, the compound’s stability could be affected by temperature and light exposure . Additionally, the compound’s efficacy could be influenced by the pH of its environment, given the presence of the amine group .

Propiedades

IUPAC Name |

8-bromonaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVBBMYZTBAZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)

![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2481815.png)

![5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481819.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)

![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)

![2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile](/img/structure/B2481824.png)